2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide
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Overview
Description
“2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
A series of novel ethyl (E)-2-cyano-3-((4-methyl-5-(arylcarbamoyl)thiazol-2-yl)amino)-3-(methylthio)acrylate have been synthesized starting from various 2-amino-N-aryl-4-methylthiazole-5-carboxamide . The reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yielded derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum gives information about the functional groups present in the molecule .
Scientific Research Applications
Synthesis and Antitumor Activity
A study by Albratty et al. (2017) explored the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives using a related compound, 2-Cyano-N-(thiazol-2-yl)acetamide, as a starting material. The synthesized compounds were tested for their antitumor activities, with some showing promising inhibitory effects on different cell lines, hinting at the potential anticancer applications of similar compounds (Albratty, El-Sharkawy, & Alam, 2017).
Antimicrobial Evaluation
In another study, Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfonamide moiety, using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a precursor. These compounds were evaluated for their antimicrobial properties, showcasing the role of cyanoacetamide derivatives in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Insecticidal Assessment
Fadda et al. (2017) utilized a derivative, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, to synthesize various innovative heterocycles. These compounds were assessed for their insecticidal potential against the cotton leafworm, Spodoptera littoralis, highlighting the compound's application in agricultural pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antidiabetic Agents
Abbasi et al. (2020) synthesized a series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, evaluating them for enzyme inhibition and cytotoxic behavior. This study indicates the potential of such compounds in the development of new antidiabetic medications (Abbasi et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Compounds with thiazole rings have been found in many potent biologically active compounds . These compounds can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole compounds can interact with various biological targets to exert their effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole compounds have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole compounds have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the solubility of thiazole compounds in various solvents can affect their bioavailability and thus their efficacy .
Properties
IUPAC Name |
2-[(4-cyano-3-methyl-1,2-thiazol-5-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-5-6(3-9)8(14-11-5)12(2)4-7(10)13/h4H2,1-2H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFQGXBWVPWHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)N(C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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